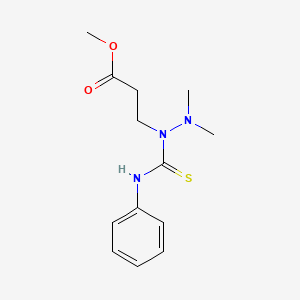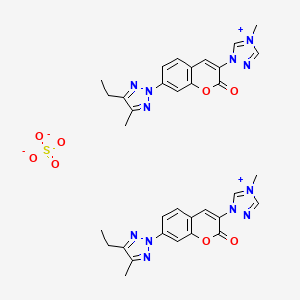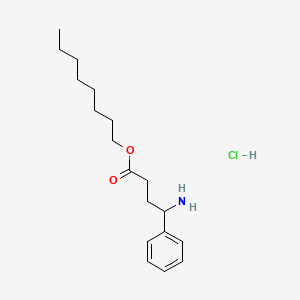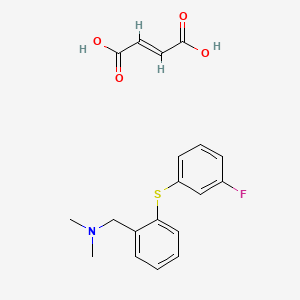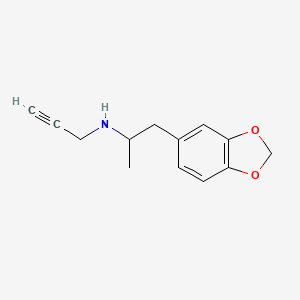
Methylenedioxypropargylamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenedioxypropargylamphetamine, also known as 3,4-Methylenedioxy-N-propargylamphetamine, is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin and is documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL). The compound is known for causing few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Preparation Methods
The synthesis of Methylenedioxypropargylamphetamine involves several steps. The primary synthetic route includes the reaction of 3,4-methylenedioxyphenyl-2-propanone with propargylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Chemical Reactions Analysis
Methylenedioxypropargylamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Scientific Research Applications
Methylenedioxypropargylamphetamine has limited scientific research applications due to its lesser-known status. it is of interest in the field of psychedelic research and substituted amphetamines. Researchers study its structure-activity relationship to understand its potential effects and compare it with other similar compounds.
Mechanism of Action
The mechanism of action of Methylenedioxypropargylamphetamine is not well-understood due to the lack of comprehensive studies. like other amphetamines, it is believed to interact with the dopamine transporter (DAT), vesicular monoamine transporter (VMAT2), and organic cation transporter 3 (OCT3). These interactions likely influence the compound’s stimulant and psychedelic effects .
Comparison with Similar Compounds
Methylenedioxypropargylamphetamine can be compared with other similar compounds, such as:
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its empathogenic and entactogenic effects.
3,4-Methylenedioxyamphetamine (MDA): A psychedelic and entactogenic compound.
3,4-Methylenedioxyethylamphetamine (MDEA): Similar to MDMA but with slightly different effects. This compound is unique due to its propargylamine group, which differentiates it from other methylenedioxy-substituted amphetamines
Properties
CAS No. |
74698-46-7 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-prop-2-ynylpropan-2-amine |
InChI |
InChI=1S/C13H15NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h1,4-5,8,10,14H,6-7,9H2,2H3 |
InChI Key |
LRYUTPIBTLEDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


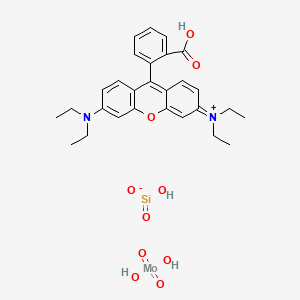

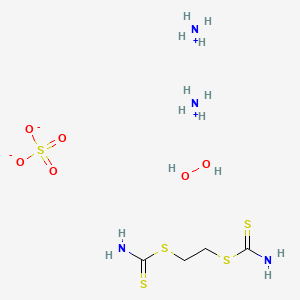
![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
